

# Application Notes and Protocols for the Purification of 3-Methyl-4-nitroaniline

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## Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440

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This document provides a detailed guide for the purification of **3-Methyl-4-nitroaniline**, a key intermediate in the synthesis of various dyes and pharmaceuticals.<sup>[1]</sup> The primary method detailed is recrystallization, a robust technique for purifying solid organic compounds.

Compound Profile:

Property	Value	Reference
Chemical Name	3-Methyl-4-nitroaniline	
Synonyms	4-Nitro-3-toluidine, 4-Amino-2-nitrotoluene	
CAS Number	611-05-2	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	152.15 g/mol	[1]
Appearance	Off-white crystalline powder	[1]
Melting Point	136-141 °C	[1]
Solubility	Low solubility in water; soluble in ethanol, acetone, and dichloromethane.[2]	

# Experimental Protocol: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain in the solvent.

## 1. Safety Precautions:

- Hazardous Substance: **3-Methyl-4-nitroaniline** is toxic if swallowed, in contact with skin, or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
- Ventilation: All procedures should be performed in a well-ventilated fume hood.
- Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

## 2. Materials and Equipment:

- Crude **3-Methyl-4-nitroaniline**
- Erlenmeyer flasks
- Heating mantle or hot plate with a water or oil bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Filter paper
- Spatula
- Graduated cylinders
- Beakers

- Ice bath
- Drying oven or desiccator
- Selected recrystallization solvent (e.g., ethanol, ethanol/water mixture)

### 3. Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, ethanol or an ethanol/water mixture is a good starting point.<sup>[2]</sup>

To determine the optimal solvent system:

- Place a small amount of crude **3-Methyl-4-nitroaniline** (approx. 50 mg) into a test tube.
- Add a few drops of the chosen solvent and observe the solubility at room temperature.
- If the compound is insoluble, gently heat the test tube and add more solvent dropwise until the solid dissolves.
- Allow the solution to cool to room temperature and then in an ice bath.
- Observe the formation of crystals. Abundant crystal formation upon cooling indicates a suitable solvent.

### 4. Recrystallization Procedure:

- **Dissolution:** Place the crude **3-Methyl-4-nitroaniline** in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the recovery yield.
- **Hot Filtration (if necessary):** If there are insoluble impurities in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
- **Washing:** Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
- **Drying:** Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

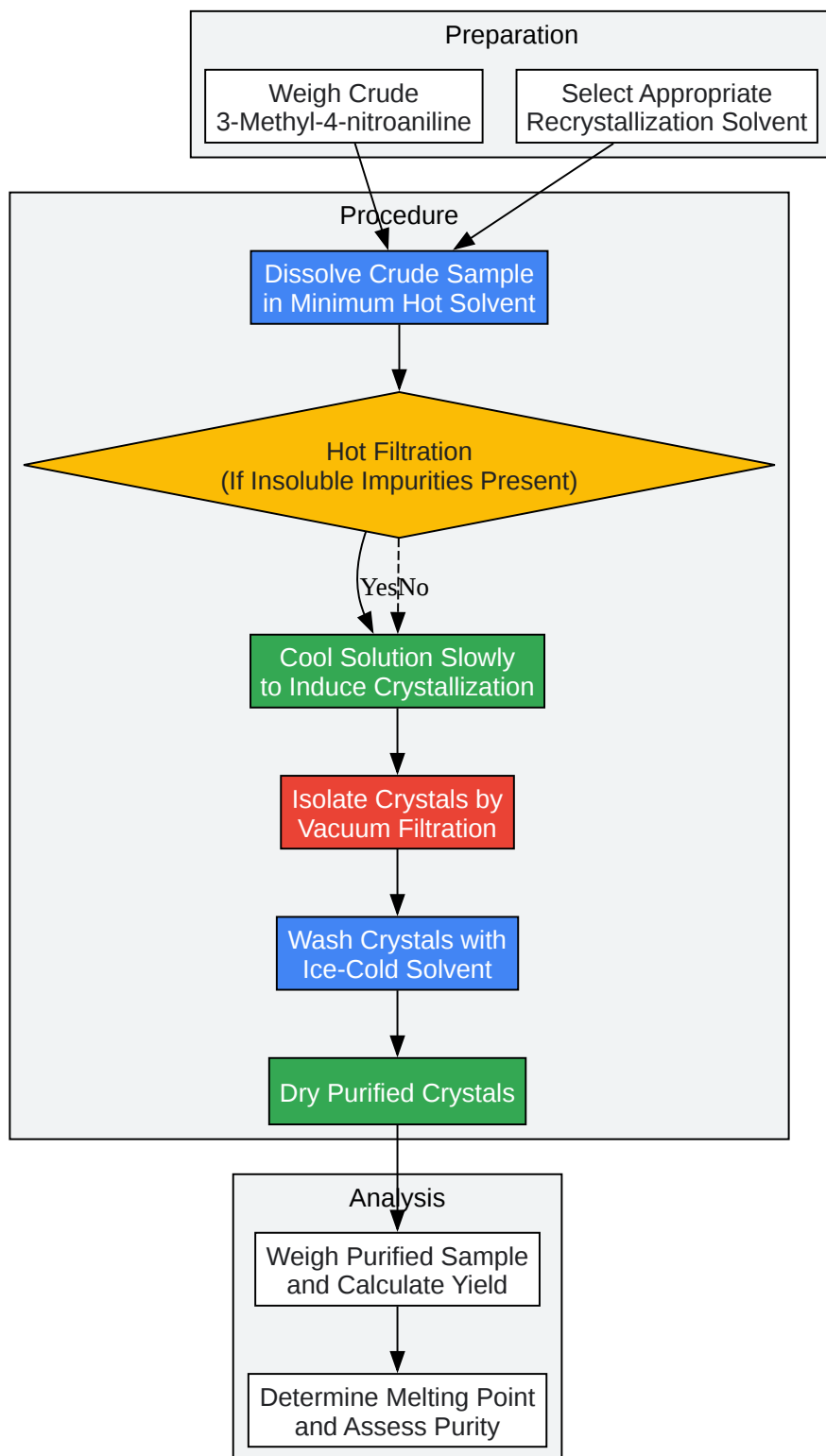
#### 5. Data Presentation:

Parameter	Result
Mass of Crude Sample (g)	[Record experimental value]
Recrystallization Solvent(s)	[Record experimental choice]
Volume of Solvent Used (mL)	[Record experimental value]
Mass of Purified Sample (g)	[Record experimental value]
Percent Recovery (%)	$[(\text{Mass of Purified Sample} / \text{Mass of Crude Sample}) \times 100]$
Melting Point of Purified Sample (°C)	[Record experimental value and compare to literature value]
Appearance of Purified Sample	[Record observations]

## Visualizations

### Experimental Workflow for Recrystallization

## Workflow for the Purification of 3-Methyl-4-nitroaniline by Recrystallization

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A flowchart illustrating the key steps in the recrystallization process for purifying **3-Methyl-4-nitroaniline**.

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## References

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